The Chemical, Synthetic, and Pharmacological Profiling of 2-Benzyl-2,9-diazaspiro[5.5]undecan-1-one: A Privileged Scaffold in Modern Drug Discovery
The Chemical, Synthetic, and Pharmacological Profiling of 2-Benzyl-2,9-diazaspiro[5.5]undecan-1-one: A Privileged Scaffold in Modern Drug Discovery
Executive Summary
The paradigm of modern medicinal chemistry has increasingly shifted away from planar, achiral aromatic rings toward complex, three-dimensional architectures—a movement colloquially known as "escaping flatland." Within this context, spirocyclic compounds have emerged as highly privileged scaffolds. 2-Benzyl-2,9-diazaspiro[5.5]undecan-1-one represents a critical molecular building block in this domain. By offering a rigid, highly controlled spatial orientation of pharmacophores, this diazaspiro[5.5]undecane derivative serves as a foundational intermediate for synthesizing highly selective therapeutic agents, including orexin receptor antagonists for insomnia[1],
This technical guide provides an in-depth analysis of the physicochemical properties, synthetic methodologies, and pharmacological applications of 2-benzyl-2,9-diazaspiro[5.5]undecan-1-one, designed for researchers and drug development professionals seeking to leverage spirocyclic frameworks.
Chemical Identity & Physicochemical Profiling
Understanding the baseline physicochemical properties of the spiro scaffold is essential for predicting its behavior in subsequent synthetic functionalizations and biological systems[4].
Table 1: Physicochemical Properties of 2-Benzyl-2,9-diazaspiro[5.5]undecan-1-one
| Property | Value | Significance in Drug Design |
| CAS Number | 1187228-19-8[4] | Unique identifier for sourcing and regulatory tracking. |
| Molecular Formula | Optimal low-molecular-weight starting point for lead optimization. | |
| Molecular Weight | 258.37 g/mol [4] | Leaves ample "molecular weight budget" (<500 Da) for adding functional groups. |
| SMILES | O=C1N(CC=2C=CC=CC2)CCCC13CCNCC3[4] | Highlights the spiro junction at C3 and the available secondary amine. |
| Structural Feature | High | Enhances aqueous solubility and dictates a rigid 3D vector. |
| Storage Conditions | Sealed, dry, 2-8°C[4] | Prevents oxidative degradation of the secondary amine. |
The "Spiro" Advantage: Structural Significance in Medicinal Chemistry
Causality of the Spirocyclic Core
The selection of a 2,9-diazaspiro[5.5]undecan-1-one core over traditional bicyclic or fused-ring systems is driven by specific thermodynamic and pharmacokinetic causalities:
-
Minimization of Entropic Penalty: The rigid spirocyclic junction restricts the conformational ensemble of the molecule. When the functionalized ligand binds to its target receptor, the entropic penalty is minimized because the molecule is already pre-organized in its bioactive conformation[5].
-
The Role of the Carbonyl Group: The C1 carbonyl group in the spiro ring plays a critical structural role. Rather than acting strictly as a polar contact point for the receptor, its primary function is to fix the conformation of the ligand, directing the spatial geometry of the attached benzyl group to fit precisely into deep hydrophobic binding pockets[5].
-
Reduction of Off-Target Toxicity: By increasing the fraction of
-hybridized carbons ( ), the molecule gains a distinct three-dimensional topography. This prevents planar stacking, which not only directly improves aqueous solubility but also reduces promiscuous binding to off-target proteins like the hERG ion channel or cytochrome P450 enzymes.
Synthetic Methodologies & Functionalization Workflows
The secondary amine at the N9 position of 2-benzyl-2,9-diazaspiro[5.5]undecan-1-one serves as the primary site for functionalization. A highly efficient protocol for generating dual orexin receptor antagonists (DORAs) involves a microwave-assisted Nucleophilic Aromatic Substitution (
Step-by-Step Protocol: Synthesis of Orexin Antagonist Intermediates
This protocol describes the arylation of the spiro core with 2-chloroquinoxaline.
-
Reaction Setup: In a specialized microwave-safe vial, dissolve 100 mg (0.34 mmol) of 2-benzyl-2,9-diazaspiro[5.5]undecan-1-one hydrochloride in 1.0 mL of absolute ethanol[6].
-
Reagent Addition: Add 95 mg (0.58 mmol) of 2-chloroquinoxaline, followed by 0.14 mL (1.02 mmol) of triethylamine (TEA)[6].
-
Microwave Irradiation: Seal the tube and heat the reaction mixture at 160 °C for exactly 15 minutes under microwave conditions[6].
-
Workup: Remove the solvent under reduced pressure. Purify the resulting crude mixture via flash column chromatography to isolate the target compound[6].
Causality of Experimental Choices:
The use of microwave irradiation is not merely for convenience; it provides the necessary thermal energy to overcome the high activation barrier associated with the sterically hindered N9 secondary amine of the spiro[5.5]undecane system. Conventional heating often leads to prolonged reaction times and subsequent thermal degradation. Microwave heating at 160 °C for exactly 15 minutes ensures kinetic control, driving the
Caption: Microwave-assisted SNAr functionalization of the diazaspiro scaffold.
Pharmacological Applications & Target Engagement
Derivatives of 2-benzyl-2,9-diazaspiro[5.5]undecan-1-one have demonstrated profound efficacy across multiple therapeutic areas:
Orexin Receptor Antagonism (Insomnia)
The orexin system, comprising neuropeptides Orexin-A and Orexin-B and their G-protein coupled receptors (
Additional Target Engagements
-
Receptors: 3,9-diazaspiro[5.5]undecane analogs act as competitive
receptor antagonists. Recent structural modifications have yielded compounds with high-nanomolar binding affinity that efficiently rescue the inhibition of T cell proliferation, highlighting their immunomodulatory potential[2]. -
CCR5 Receptors: Replacement strategies utilizing the diazaspiro[5.5]undecane template have led to the discovery of potent, orally bioavailable CCR5 antagonists with strong antiviral activity against HIV[3].
Caption: Mechanism of action for diazaspiro-based orexin receptor antagonists.
Experimental Workflows: Self-Validating Pharmacokinetics
To evaluate the blood pharmacokinetic and brain penetration properties of diazaspiro derivatives, a highly controlled Cassette Dosing Setup is mandatory[5].
Cassette Dosing Protocol
-
Formulation: Combine up to five experimental diazaspiro compounds and one established reference compound (e.g., suvorexant) into a single dosing solution.
-
Administration: Administer the cassette intravenously (IV) at 1 mg/kg and per os (PO) at 3 mg/kg to a single cohort of mice[5].
-
Quantification: Extract blood and brain homogenates at predetermined time points and quantify using LC-MS/MS. Brain levels are calculated by multiplying the unbound fraction (measured via a separate brain homogenate assay) by the total brain levels[5].
The Self-Validating System:
By co-administering the target compounds alongside a known reference standard in a single cohort, inter-animal biological variance is inherently normalized. The reference compound acts as an internal positive control. If the clearance (
Conclusion
2-Benzyl-2,9-diazaspiro[5.5]undecan-1-one is far more than a simple chemical building block; it is a meticulously designed structural scaffold that directly addresses the modern challenges of drug discovery. By providing rigid 3D geometries, enhancing metabolic stability, and allowing for rapid, microwave-assisted late-stage functionalization, it enables the development of highly selective agents across diverse therapeutic landscapes—from neurobiology to virology.
References
- Title: Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.
- Title: 2-Benzyl-2,9-diazaspiro[5.
- Source: Christine Gee (Author Repository)
- Title: Structure–Activity Studies of 3,9-Diazaspiro[5.
- Source: Journal of Medicinal Chemistry (ACS Publications)
- Source: PubMed (NIH)
- Title: Identification of a Novel Series of Orexin Receptor Antagonists with a Distinct Effect on Sleep Architecture for the Treatment of Insomnia (Synthesis Section)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. cegee.org [cegee.org]
- 6. cegee.org [cegee.org]
- 7. Identification of a novel series of orexin receptor antagonists with a distinct effect on sleep architecture for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
